GLX351322
Overview
Description
GLX351322 is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
GLX351322 is a potent inhibitor of NADPH oxidase 4 (NOX4) . NOX4 is an enzyme protein that regulates the cellular redox state by generating reactive oxygen species (ROS) within the cell .
Mode of Action
This compound interacts with its target, NOX4, by inhibiting the production of hydrogen peroxide from NOX4-overexpressing cells . It displays selectivity for NOX4 over NOX2 .
Biochemical Pathways
This compound affects the ROS/MAPK/NF-κB signaling pathways . The inhibition of NOX4 by this compound reduces the overproduction of ROS, which in turn suppresses the activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPK .
Result of Action
The inhibition of NOX4 by this compound leads to a reduction in ROS overproduction, inflammation, cell aging, and cell apoptosis . This results in the protection of retinal structure and function in the context of acute ocular hypertension . It also attenuates osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rapid clearance of the joint cavity poses a biological barrier to the therapeutic effect of this compound . Therefore, strategies such as encapsulating this compound in a ROS-responsive microsphere capsule have been explored to enhance its efficacy and stability .
Biochemical Analysis
Biochemical Properties
GLX351322 is known to interact with NADPH oxidase (NOX), specifically NOX4 . It acts as an inhibitor of NOX4, which is an enzyme that promotes oxidative stress in pancreatic beta-cells . By inhibiting NOX4, this compound can potentially counteract the oxidative stress that leads to pancreatic beta-cell dysfunction .
Cellular Effects
In high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound was found to counteract non-fasting hyperglycemia and impaired glucose tolerance . This effect occurred without any change in peripheral insulin sensitivity . Additionally, in vitro studies have shown that glucose- and sodium palmitate-induced insulin release from human islets was increased in response to NOX4 inhibitors, including this compound .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NOX4, an enzyme that generates reactive oxygen species (ROS) . Overactivity of NOX4, particularly during conditions of high-fat feeding, promotes ROS-mediated beta-cell dysfunction . By inhibiting NOX4, this compound can potentially prevent this dysfunction .
Temporal Effects in Laboratory Settings
In long-term experiments (1-3 days), high glucose-induced human islet cell ROS production and death were prevented by this compound . This suggests that while short-term NOX4-generated ROS production is a physiological requirement for beta-cell function, persistent NOX4 activity promotes ROS-mediated beta-cell dysfunction .
Dosage Effects in Animal Models
It is known that in high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound counteracted non-fasting hyperglycemia and impaired glucose tolerance .
Metabolic Pathways
Its role as a NOX4 inhibitor suggests that it may interact with pathways involving oxidative stress and insulin release .
Transport and Distribution
As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release .
Subcellular Localization
As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release, which occur in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLX351322 typically involves multiple steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.
Acylation reaction: The 4-(furan-2-carbonyl)piperazine is acylated with ethyl 2-bromoacetate to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 2-aminothiophene-3-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
GLX351322 can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
GLX351322 has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the interactions between small molecules and proteins or enzymes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
- 2-(4-(Furan-2-carbonyl)piperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
GLX351322 is unique due to its combination of a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
GLX351322 is a novel inhibitor of NADPH oxidase 4 (NOX4), an enzyme that plays a significant role in the production of reactive oxygen species (ROS) and is implicated in various inflammatory and degenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.
This compound specifically targets NOX4, inhibiting its activity and thereby reducing ROS production. The inhibition of NOX4 has been shown to affect several signaling pathways involved in inflammation and oxidative stress. Key pathways influenced by this compound include:
- ROS/MAPK/NF-κB Signaling Pathways : this compound has been demonstrated to attenuate LPS-induced ROS production and inflammatory responses by inhibiting these pathways in vitro and in vivo .
- Endothelial Function : In studies examining the effects of testosterone on endothelial cells, this compound exacerbated the dysregulation caused by supraphysiological levels of testosterone, indicating its role in modulating endothelial function through NOX4 inhibition .
Chondrocytes
In the context of temporomandibular joint osteoarthritis (TMJOA), this compound has shown protective effects on chondrocytes. It significantly reduced intracellular ROS production and inflammatory responses without inducing cytotoxicity. This was evidenced by decreased synovial inflammation in TMJ models, suggesting that NOX4 inhibition could be a promising therapeutic strategy for TMJOA and other inflammatory conditions .
Cardiomyocytes
Research indicates that this compound can improve contractile function in cardiomyocytes by inhibiting ROS production during ischemia-reperfusion injury. The compound was found to enhance cardiomyocyte contractility, highlighting its potential for treating ischemic heart conditions .
Islet Cells
This compound also demonstrated protective effects against high-glucose-induced oxidative stress in human islet cells. Long-term exposure to high glucose levels led to increased ROS production and cell death, which were effectively counteracted by the administration of this compound .
Study 1: Effects on TMJOA
- Objective : To evaluate the impact of this compound on LPS-induced inflammation.
- Findings : The compound inhibited ROS production and inflammatory markers in synovial macrophages, leading to reduced cartilage degradation .
Study 2: Endothelial Dysfunction
- Objective : To assess how this compound influences endothelial cell behavior under high testosterone conditions.
- Findings : The study revealed that while testosterone increased NOX4 expression and ROS production, this compound exacerbated endothelial dysfunction, indicating a complex interaction between the compound and hormonal influences on vascular health .
Study 3: Cardiomyocyte Functionality
- Objective : To investigate the role of this compound in cardiac recovery post-ischemia.
- Findings : The compound improved contractility in isolated cardiomyocytes after ischemic stress, suggesting its potential as a therapeutic agent for heart diseases associated with oxidative stress .
Data Summary
Properties
IUPAC Name |
ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.